molecular formula C8H13F2NO2 B6599040 ethyl 3,3-difluoropiperidine-4-carboxylate CAS No. 1303973-14-9

ethyl 3,3-difluoropiperidine-4-carboxylate

Cat. No. B6599040
CAS RN: 1303973-14-9
M. Wt: 193.19 g/mol
InChI Key: YXBILDWCXMGIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,3-difluoropiperidine-4-carboxylate, commonly known as EFC, is a synthetic substance derived from piperidine-4-carboxylic acid. It is a versatile compound with a wide range of applications in the chemical and pharmaceutical industries. EFC has been used in the synthesis of various compounds and has been studied for its potential therapeutic effects.

Scientific Research Applications

EFC has been used in a variety of scientific research applications, including drug synthesis, drug delivery, and drug testing. It has been used in the synthesis of peptide and peptidomimetic drugs, as well as in the synthesis of fluoroalkylated compounds. It has also been used as a drug delivery agent, as it can bind to drugs and facilitate their transport across biological membranes. In addition, EFC has been used in drug testing, as it can bind to drug targets and facilitate the detection of drug binding.

Mechanism of Action

EFC is known to bind to drug targets in a specific manner. It binds to the active site of the drug target, forming an electrostatic interaction between the positively charged nitrogen atom of EFC and the negatively charged carboxyl group of the drug target. This interaction stabilizes the drug target and facilitates the binding of the drug to the target.
Biochemical and Physiological Effects
EFC has been studied for its potential biochemical and physiological effects. In vitro studies have shown that EFC can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, EFC has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as acetylcholine and serotonin. Furthermore, EFC has been shown to have anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

EFC has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easily synthesized from commercially available materials. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to the use of EFC in laboratory experiments. It is a relatively hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. In addition, it is a relatively volatile compound, making it difficult to handle and store.

Future Directions

EFC has a wide range of potential applications in the chemical and pharmaceutical industries. In the future, it could be used in the synthesis of novel drugs and drug delivery agents. In addition, it could be used to study the mechanism of action of drugs, as well as their biochemical and physiological effects. Furthermore, it could be used to develop new methods for drug testing and drug delivery.

Synthesis Methods

EFC can be synthesized from piperidine-4-carboxylic acid, which is commercially available. The reaction involves the use of ethyl chloroformate and difluoromethyl sulfoxide as the reactants. The reaction proceeds through a series of steps, including the formation of a difluoromethylsulfinyl intermediate, followed by a nucleophilic substitution of the sulfinyl group with the ethyl chloroformate. The reaction is completed by hydrolysis of the ethyl ester to form EFC.

properties

IUPAC Name

ethyl 3,3-difluoropiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-2-13-7(12)6-3-4-11-5-8(6,9)10/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBILDWCXMGIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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